N-Benzylnortropine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

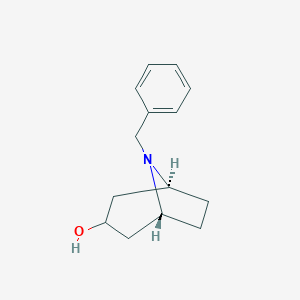

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBGIBWAPOFRKI-PBWFPOADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316096 |

Source

|

| Record name | N-Benzylnortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18717-73-2 |

Source

|

| Record name | N-Benzylnortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Benzylnortropine from Nortropine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-benzylnortropine from nortropine. The document details experimental protocols for direct N-alkylation and reductive amination, as well as a two-step protection-alkylation-deprotection strategy. Quantitative data is summarized for comparison, and key chemical transformations and workflows are visualized using Graphviz diagrams.

Introduction

This compound is a key intermediate in the synthesis of various tropane-based compounds with significant pharmacological applications. Its synthesis from the readily available starting material, nortropine, can be achieved through several methodologies. This guide focuses on the most common and effective laboratory-scale syntheses, providing detailed procedures to aid researchers in their drug discovery and development efforts.

Synthetic Strategies

Two principal strategies for the synthesis of this compound from nortropine are prevalent in the literature:

-

Direct N-Alkylation: This is a straightforward, one-step method involving the reaction of nortropine with a benzylating agent, such as benzyl bromide, in the presence of a base.

-

Reductive Amination: This method involves the reaction of nortropine with benzaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ to yield the target compound.

-

Two-Step N-Alkylation via a Protected Intermediate: To avoid potential side reactions and control selectivity, nortropine's secondary amine can be first protected, typically with a carbobenzyloxy (Cbz) group. The protected intermediate is then benzylated, followed by the removal of the protecting group to yield this compound.[1]

Experimental Protocols

Method 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the direct benzylation of nortropine using benzyl bromide and potassium carbonate as the base.

Materials:

-

Nortropine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve nortropine (1.0 eq) in methanol.[2]

-

Addition of Base: Add anhydrous potassium carbonate (approximately 1.5-2.0 eq) to the solution. The ionic potassium carbonate will not dissolve completely in methanol.[2]

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.[2]

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel.

Method 2: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of this compound via reductive amination using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

Nortropine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of nortropine (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.0-1.1 eq).[3][4]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture at room temperature.[3][4]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Method 3: Two-Step Synthesis via N-Cbz-Nortropine

This method involves the protection of the nortropine nitrogen, followed by benzylation and deprotection.[1]

Step 1: N-Benzylation of N-Cbz-nortropine [1]

Materials:

-

N-Cbz-nortropine

-

Benzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-Cbz-nortropine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.[1]

-

Activation: Stir the mixture at 0 °C for 30 minutes.[1]

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain N-Cbz-N-benzyl-nortropine.[1]

Step 2: Cbz Deprotection to Yield this compound [1]

Materials:

-

N-Cbz-N-benzyl-nortropine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Hydrogenation Setup: Dissolve N-Cbz-N-benzyl-nortropine (1.0 eq) in methanol or ethanol in a hydrogenation vessel. Carefully add 10% Pd/C.[1]

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere. Stir the reaction mixture vigorously at room temperature for 4-8 hours.[1]

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude N-benzyl-nortropine.[1]

-

Purification: If necessary, the product can be further purified by column chromatography or crystallization.[1]

Data Presentation

The following tables summarize the typical reagents, conditions, and expected outcomes for the described synthetic methods.

Table 1: Summary of Reaction Conditions for this compound Synthesis

| Parameter | Direct N-Alkylation | Reductive Amination | Two-Step Synthesis (Benzylation) | Two-Step Synthesis (Deprotection) |

| Starting Material | Nortropine | Nortropine | N-Cbz-nortropine | N-Cbz-N-benzyl-nortropine |

| Reagents | Benzyl bromide, K₂CO₃ | Benzaldehyde, NaBH(OAc)₃ | Benzyl bromide, NaH | 10% Pd/C, H₂ |

| Solvent | Methanol | 1,2-Dichloroethane | Anhydrous DMF | Methanol or Ethanol |

| Temperature | Reflux | Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-4 hours | 12-24 hours | 12-16 hours | 4-8 hours |

Table 2: Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.34 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃, est.) | δ 7.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 3.20 (br s, 2H, N-CH), 2.00-2.20 (m, 2H), 1.80-2.00 (m, 4H), 1.50-1.70 (m, 2H) |

| ¹³C NMR (CDCl₃, est.) | δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 126.9 (Ar-CH), 60.0 (N-CH₂-Ph), 58.0 (N-CH), 38.0 (CH), 35.0 (CH₂), 28.0 (CH₂) |

Note: Estimated NMR data is based on typical chemical shifts for similar N-benzyl amine structures.

Mandatory Visualization

The following diagrams illustrate the chemical pathways and a general experimental workflow.

Caption: Direct N-Alkylation of Nortropine.

Caption: Reductive Amination of Nortropine.

Caption: Two-Step Synthesis via Cbz Protection.

Caption: General Experimental Workflow.

References

N-Benzylnortropine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

N-Benzylnortropine, a synthetic derivative of the nortropane skeleton, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a modifiable tertiary amine provide a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties and structural features of this compound, supplemented with experimental protocols and structural visualizations.

Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key chemical data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO | [CymitQuimica](https to://www.cymitquimica.com/cas-3804-68-0) |

| Molecular Weight | 217.31 g/mol | [CymitQuimica](https to://www.cymitquimica.com/cas-3804-68-0) |

| Melting Point | 84 - 85.5 °C (for the endo-isomer) | --INVALID-LINK--[1] |

| Appearance | Off-white solid | --INVALID-LINK--[1] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| LogP | 2.11220 | --INVALID-LINK--[2] |

Chemical Structure

The structural characteristics of this compound are fundamental to its chemical reactivity and its interactions with biological targets.

| Identifier | Value |

| IUPAC Name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol |

| CAS Number | 18717-73-2 |

| SMILES | C1C(C2CC1N2CC3=CC=CC=C3)O |

| InChI | InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the N-alkylation of nortropine or a protected nortropine derivative.

Synthesis of this compound from N-Cbz-nortropine[3]

This two-step protocol involves the N-benzylation of N-Cbz-nortropine followed by the deprotection of the carbobenzyloxy (Cbz) group.

Step 1: N-Benzylation of N-Cbz-nortropine

-

Materials:

-

N-Cbz-nortropine

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a reaction vessel, dissolve N-Cbz-nortropine in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-benzyl-N-Cbz-nortropinium salt.

-

Step 2: Deprotection of the Cbz Group

-

Materials:

-

Crude product from Step 1

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas

-

Celite®

-

-

Procedure:

-

Dissolve the crude product from Step 1 in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude N-benzyl-nortropine.

-

If necessary, the product can be further purified by column chromatography or crystallization.

-

Visualizations

To illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Workflow for the two-step synthesis of this compound.

As no specific signaling pathways for this compound have been detailed in the provided search results, a generalized diagram illustrating a hypothetical ligand-receptor interaction and subsequent downstream signaling cascade is presented below. This serves as a template that can be adapted once specific biological targets and pathways are identified.

Caption: A generalized diagram of a potential signaling pathway.

References

N-Benzylnortropine as a Dopamine Transporter (DAT) Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various therapeutic agents and substances of abuse, including cocaine and amphetamines.[1][2] The development of novel DAT ligands with specific binding profiles is of significant interest for the treatment of neuropsychiatric disorders such as depression, ADHD, and substance use disorders.[2] Among the diverse chemical scaffolds explored, the tropane framework, characteristic of cocaine and benztropine, has been a fertile ground for the discovery of potent DAT inhibitors.[3] This technical guide focuses on N-Benzylnortropine, a tropane derivative, and its role as a dopamine transporter ligand. We will delve into its binding affinity, the structure-activity relationships of related compounds, and provide detailed experimental protocols for its synthesis and characterization.

Quantitative Data: Binding Affinity at the Dopamine Transporter

The affinity of a ligand for its target is a key determinant of its potential biological activity. For DAT ligands, this is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity.[4] N-substituted benztropine analogs, which share the core tropane structure of this compound, have been extensively studied. Research has shown that modifications to the N-substituent of the tropane ring can significantly influence DAT binding affinity.

A study analyzing the structure-activity relationships of novel N-substituted 3α-(diphenylmethoxy)tropane analogs revealed a direct correlation between the nature of the N-substituent and DAT binding. For the N-benzyl analog, a dopamine transporter binding affinity (Kᵢ) of 82.2 nM has been reported. This positions this compound as a compound with considerable affinity for the dopamine transporter.

For comparative purposes, the binding affinities and functional potencies of benztropine and several of its analogs are presented in the tables below. This data provides a broader context for understanding the potential of this compound as a DAT ligand.

Table 1: Dopamine Transporter (DAT) Binding Affinities (Kᵢ) of Benztropine and Analogs

| Compound | Kᵢ (nM) at DAT | Selectivity (DAT vs. SERT/NET) |

| Benztropine | 120 | Moderate |

| 4'-Chlorobenztropine (p-Cl-BZT) | 20 - 32.5 | High |

| 3',4"-Dichlorobenztropine | 20 - 32.5 | High |

| 4',4"-Difluorobenztropine (AHN 1-055) | 11 - 30 | High |

| N-Benzyl-3α-(diphenylmethoxy)tropane | 82.2 | Not Reported |

| N-(indole-3''-ethyl)-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA1-69) | 5.6 - 30 | High |

| N-(R)-2''-amino-3''-methyl-n-butyl-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA2-50) | 5.6 - 30 | High |

Data compiled from multiple sources.[4]

Table 2: Dopamine Uptake Inhibition (IC₅₀) of Benztropine and Analogs

| Compound | IC₅₀ (nM) for [³H]Dopamine Uptake |

| Benztropine | 15 - 964 |

| 4'-Chlorobenztropine (p-Cl-BZT) | ~25 |

| JHW 007 (N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane) | 24.6 |

Data compiled from multiple sources.[4]

Mechanism of Action and Signaling Pathways

This compound, as a derivative of the benztropine class of compounds, is expected to act as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This enhanced dopaminergic signaling is the primary mechanism underlying the therapeutic and psychoactive effects of DAT inhibitors.

The interaction of benztropine analogs with the dopamine transporter is considered "atypical" compared to cocaine.[4] While cocaine is thought to stabilize the transporter in an outward-facing conformation, many benztropine analogs are believed to favor an inward-facing conformation.[4] This difference in the conformational state of DAT may contribute to the distinct behavioral profiles observed between these two classes of compounds, with some benztropine analogs showing reduced abuse liability.[4]

Caption: Dopaminergic synapse and the inhibitory action of this compound on DAT.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted nortropine analogs involves the N-alkylation of a nortropine precursor. A direct approach starts with nortropine and introduces the benzyl group via nucleophilic substitution.

Materials:

-

Nortropine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or another appropriate solvent

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve nortropine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add potassium carbonate (2.0-3.0 equivalents) to the solution.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient).

-

Characterize the final product by standard analytical techniques such as NMR and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Radioligand Binding Assay for Dopamine Transporter Affinity (Kᵢ Determination)

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using a radiolabeled DAT ligand, such as [³H]WIN 35,428.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

[³H]WIN 35,428 (or another suitable radioligand)

-

This compound (test compound)

-

Nomifensine or GBR 12909 (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

-

Total Binding: Add binding buffer, [³H]WIN 35,428, and the cell membrane suspension.

-

Non-specific Binding: Add a high concentration of nomifensine or GBR 12909, [³H]WIN 35,428, and the cell membrane suspension.

-

Test Compound: Add varying concentrations of this compound, [³H]WIN 35,428, and the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Determine the percentage of inhibition of specific binding at each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for DAT.

-

Dopamine Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing DAT.

Materials:

-

hDAT-expressing cells (e.g., HEK293 or CHO cells) cultured in 96-well plates.

-

[³H]Dopamine

-

This compound (test compound)

-

Nomifensine or a similar potent DAT inhibitor (for non-specific uptake)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Lysis buffer (e.g., 1% SDS)

-

Liquid scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: On the day of the assay, wash the confluent cell monolayers with pre-warmed uptake buffer.

-

Pre-incubation: Add uptake buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.

-

Uptake Initiation: Initiate dopamine uptake by adding uptake buffer containing [³H]Dopamine to all wells.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition of specific uptake for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Caption: Comparative workflows for DAT binding and uptake inhibition assays.

Conclusion

This compound demonstrates significant affinity for the dopamine transporter, positioning it as a valuable research tool and a potential scaffold for the development of novel central nervous system therapeutics. The structure-activity relationships of related benztropine analogs indicate that the N-substituent plays a crucial role in modulating DAT binding. The detailed experimental protocols provided in this guide offer a framework for the synthesis and pharmacological characterization of this compound and other novel DAT ligands. Further investigation into its functional activity, selectivity profile, and in vivo effects is warranted to fully elucidate its therapeutic potential.

References

N-Benzylnortropine Derivatives: A Deep Dive into Structure-Activity Relationships for Monoamine Transporter Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylnortropine derivatives represent a significant class of tropane alkaloids that have garnered considerable attention in medicinal chemistry and pharmacology. Their structural similarity to cocaine and other psychostimulants has made them valuable scaffolds for the development of novel ligands targeting monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters play a crucial role in regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3][4]

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives as monoamine transporter ligands. It is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into the rational design of selective and potent transporter modulators. The guide includes a compilation of quantitative binding affinity and uptake inhibition data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available nortropine. A common synthetic route involves the N-alkylation of nortropine with a substituted or unsubstituted benzyl halide (e.g., benzyl bromide) in the presence of a base. Modifications to the tropane ring, such as the introduction of substituents at the 2β and 3β positions, are often carried out prior to or after the N-benzylation step to explore a wider chemical space and refine the pharmacological profile.

Structure-Activity Relationship (SAR) of this compound Derivatives

The pharmacological activity of this compound derivatives at monoamine transporters is highly dependent on the substitution pattern on both the N-benzyl group and the tropane core. The following sections summarize the key SAR findings based on available quantitative data.

Data Presentation: Binding Affinities and Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a selection of this compound and related N-substituted nortropane derivatives for DAT, SERT, and NET. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Nortropane Derivatives for Monoamine Transporters

| Compound ID | N-Substituent | 3β-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| 1 | -CH3 | 2β-carbomethoxy-3β-(4-iodophenyl) | 27 | - | - | - | - |

| 2 | -CH2CH=CH2 | 2β-carbomethoxy-3β-(4-iodophenyl) | 15 | - | - | - | - |

| 3 | -CH2C≡CH | 2β-carbomethoxy-3β-(4-iodophenyl) | 14 | - | - | - | - |

| 4 | N-benzyl | 3β-(4-methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl] | - | - | - | - | - |

| 5 | N-benzyl | 2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]-3β-(4-methylphenyl) | 5.9 (IC50) | 113 | 454 | 19.2 | 76.9 |

| AHN 1-055 | -CH3 | 3α-[bis-(4-fluorophenyl)methoxy] | 11-108 | 376-3260 | 457-4810 | 3.5-29.3 | 4.2-44.5 |

Note: Data compiled from multiple sources.[5][6][7] Dashes indicate data not available.

Table 2: Monoamine Uptake Inhibition (IC50, nM) of N-Substituted Tropane Derivatives

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| Cocaine | ~400-750 | ~400-750 | ~400-750 |

| 3β-(4-methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane (4p) | Potent | Selective for DAT | Selective for DAT |

Note: Data compiled from multiple sources.[8][9] Specific values for compound 4p were described as potent and selective without explicit numerical data in the source.

Key SAR Insights:

-

N-Substituent: The nature of the substituent on the nortropane nitrogen significantly influences both potency and selectivity. Small, unsaturated alkyl groups like allyl and propargyl at the N-position can enhance DAT affinity.[5] The presence of a benzyl group is a key feature for many potent monoamine transporter ligands.

-

Substitutions on the N-Benzyl Group: Modifications on the aromatic ring of the N-benzyl group can fine-tune the affinity and selectivity for DAT, SERT, and NET. For instance, in a series of 2β-[3'-(substituted benzyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes, a 4-fluorobenzyl substituent at the 3'-position of the isoxazole ring resulted in a highly potent and DAT-selective compound.[6]

-

Tropane Ring Substitutions: The substituents at the 2β and 3β positions of the tropane ring are critical determinants of activity. Phenyl or substituted phenyl groups at the 3β-position are common features of high-affinity DAT ligands. The nature of the substituent at the 2β-position can modulate the overall pharmacological profile. For example, 2β-carbomethoxy and various heterocyclic moieties have been extensively explored.[5][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound derivatives. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the target transporter (DAT, SERT, or NET).

-

Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

-

Incubation: In a 96-well plate, add the cell membranes/homogenate, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known potent inhibitor is used instead of the test compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes, which are resealed nerve terminals.

Materials:

-

Fresh or frozen brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT/NET).

-

Sucrose buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

-

Test compounds.

-

Selective uptake inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the pellet in KRH buffer.[11][12]

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.[11]

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades initiated by monoamine transporter modulation and visualizing the experimental processes are crucial for comprehensive research.

Monoamine Transporter Signaling Pathways

Inhibition of monoamine transporters by this compound derivatives leads to an increase in the extracellular concentration of the respective neurotransmitters. This, in turn, enhances the activation of postsynaptic and presynaptic receptors, triggering a cascade of intracellular signaling events.

Caption: General signaling pathway of monoamine transporters.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: Synaptosomal Uptake Assay

This diagram outlines the key steps involved in a synaptosomal neurotransmitter uptake inhibition assay.

Caption: Workflow for a synaptosomal uptake inhibition assay.

Conclusion

This compound derivatives continue to be a fertile ground for the discovery of novel and selective monoamine transporter ligands. A thorough understanding of their structure-activity relationships is paramount for the rational design of compounds with desired pharmacological profiles. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. By leveraging this information, researchers and drug development professionals can accelerate their efforts in developing the next generation of therapeutics for a wide range of neurological and psychiatric disorders. The systematic exploration of substitutions on both the N-benzyl moiety and the tropane scaffold, guided by the principles of SAR, holds significant promise for the discovery of potent and selective modulators of monoamine transporters.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Bioanalytical Workflow for Ligand Binding Based Pharmacokinetic Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and monoamine transporter binding properties of 2beta-[3'-(substituted benzyl)isoxazol-5-yl]- and 2beta-[3'-methyl-4'-(substituted phenyl)isoxazol-5-yl]-3beta-(substituted phenyl)tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

Pharmacological Profile of N-Benzylnortropine: A Technical Guide

Disclaimer: Publicly available pharmacological data for N-Benzylnortropine is limited. This guide infers its potential pharmacological profile based on the well-characterized pharmacology of its parent compound, benztropine, and structurally related N-substituted nortropane analogs.

Introduction

This compound is a derivative of nortropine, featuring a benzyl group attached to the nitrogen atom of the tropane ring. The tropane alkaloid scaffold is a well-established pharmacophore found in a variety of clinically significant compounds, including atropine and cocaine.[1][2][3][4][5] N-substitution on the nortropane ring system is a common strategy in medicinal chemistry to modulate receptor affinity, selectivity, and pharmacokinetic properties. Based on its structural similarity to benztropine and other N-substituted tropane derivatives, this compound is anticipated to primarily interact with monoamine transporters and muscarinic acetylcholine receptors. This document provides a detailed overview of the inferred pharmacological properties of this compound, methodologies for its characterization, and potential signaling pathways.

Inferred Pharmacological Profile

The pharmacological profile of this compound is predicted to be characterized by significant affinity for the dopamine transporter (DAT) and muscarinic M1 receptors, with lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, as well as histamine H1 receptors. This profile is extrapolated from data on benztropine and its N-substituted analogs.

Receptor and Transporter Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of benztropine and its N-substituted analogs at key central nervous system targets. This data provides a basis for estimating the binding profile of this compound.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) |

| Benztropine | 11.2 | 1630 | 3380 | 1.1 | 16 |

| N-Allyl-BZT | 5.6 | 1420 | 4900 | 150 | 62 |

| N-Propyl-BZT | 30 | 4600 | 7350 | >10,000 | 330 |

Data is illustrative and based on published values for benztropine and its N-substituted analogs. The precise values for this compound may vary.

Functional Activity

Functionally, this compound is expected to act as a potent inhibitor of dopamine uptake via the dopamine transporter. Its activity at muscarinic receptors is likely to be antagonistic.

| Compound | Dopamine Uptake Inhibition (IC50, nM) |

| Benztropine | 18.7 |

| N-Allyl-BZT | 10.5 |

| N-Propyl-BZT | 45.1 |

Data is illustrative and based on published values for benztropine and its N-substituted analogs. The precise values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at DAT, SERT, NET, and muscarinic M1 receptors.

Materials:

-

Cell membranes prepared from cells expressing the target receptor/transporter (e.g., HEK293 cells).

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]Pirenzepine (for M1 receptors).

-

Test compound: this compound.

-

Non-specific binding control (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET, atropine for M1).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Dopamine Uptake Inhibition Assay

This assay measures the functional potency of a compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake.

Materials:

-

Synaptosomes prepared from rat striatum or cells expressing DAT.

-

[³H]Dopamine.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Inhibitor of monoamine oxidase (e.g., pargyline) to prevent dopamine metabolism.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle in uptake buffer containing a monoamine oxidase inhibitor.

-

Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Inferred Signaling Pathways and Experimental Workflows

Based on the predicted targets, this compound is likely to modulate dopaminergic and cholinergic signaling pathways.

Caption: Inferred signaling pathway for DAT inhibition by this compound.

References

N-Benzylnortropine as a Precursor for Benztropine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-benzylnortropine as a key precursor in the synthesis of benztropine analogs. Benztropine and its derivatives are of significant interest due to their activity as dopamine reuptake inhibitors and their interactions with muscarinic and histamine receptors.[1][2] This document outlines the synthetic pathways, experimental protocols for pharmacological evaluation, and the underlying signaling mechanisms of these compounds.

Introduction

Benztropine analogs are a class of tropane-based compounds that have shown therapeutic potential, particularly in the context of neurodegenerative diseases and substance abuse disorders.[2] The core structure, consisting of a tropane ring and a diphenylmethoxy moiety, allows for extensive modification to modulate pharmacological activity. This compound serves as a versatile starting material, enabling the synthesis of a wide array of benztropine derivatives through modification of the N-substituent and the diphenylmethoxy group.

Synthesis of Benztropine Analogs from this compound

The synthesis of benztropine analogs from this compound primarily involves two key transformations: etherification of the 3-hydroxyl group and subsequent modification of the N-benzyl group.

Synthesis of the Precursor: this compound

This compound can be synthesized from tropinone through a two-step process involving N-benzylation followed by reduction of the ketone. Alternatively, it can be prepared by direct N-alkylation of nortropine. A common laboratory-scale synthesis involves the Robinson-Schöpf reaction to form N-benzyltropinone.[3]

Etherification of this compound

The crucial ether linkage in benztropine analogs is typically formed via a Williamson ether synthesis.[4][5][6][7][8] This involves the deprotonation of the 3-hydroxyl group of this compound to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a benzhydryl derivative (e.g., benzhydryl bromide).

N-Debenzylation and Further N-Alkylation

The N-benzyl group can be removed through catalytic hydrogenation to yield norbenztropine analogs.[9][10][11][12][13] This nor-intermediate can then be reacted with various alkyl or aryl halides to introduce a diverse range of substituents at the nitrogen atom, allowing for the exploration of structure-activity relationships.[2]

Quantitative Data of Benztropine Analogs

The pharmacological profile of benztropine analogs is defined by their binding affinities at various receptors and transporters. The following tables summarize the binding affinities (Ki values in nM) for a selection of benztropine analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic M1 receptor, and histamine H1 receptor.

Table 1: Binding Affinities (Ki, nM) of Benztropine Analogs at Monoamine Transporters

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| Benztropine | -CH₃ | 8.5 - 29.2 | 490 - 4600 | 1420 - 7350 | [14][15] |

| Norbenztropine | -H | - | - | - | |

| N-Allyl-BZT | -CH₂CH=CH₂ | 11.8 | >10,000 | >10,000 | [16] |

| N-Butyl-BZT | -(CH₂)₃CH₃ | 29.9 | >10,000 | >10,000 | [16] |

| GBR 12909 | - | 5.59 | - | - | [15] |

Table 2: Binding Affinities (Ki, nM) of Benztropine Analogs at Muscarinic M1 and Histamine H1 Receptors

| Compound | N-Substituent | M1 Ki (nM) | H1 Ki (nM) | Reference |

| Benztropine | -CH₃ | 2 - 120 | 16 - 37,600 | [14][16] |

| Norbenztropine | -H | - | - | |

| N-Allyl-BZT | -CH₂CH=CH₂ | - | - | |

| N-Butyl-BZT | -(CH₂)₃CH₃ | - | - | |

| Diphenylpyraline | - | - | - | [16] |

Experimental Protocols

General Synthesis of N-Substituted Benztropine Analogs from Norbenztropine.[2]

-

N-Alkylation/Arylation: To a solution of norbenztropine in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate). To this mixture, add the desired alkyl or aryl halide (e.g., allyl bromide, butyl bromide).

-

Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify using column chromatography on silica gel.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is a competitive binding assay using [³H]WIN 35,428.

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the benztropine analog. To determine non-specific binding, use a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Muscarinic M1 Receptor Radioligand Binding Assay.[17][18][19][20]

This protocol is a competitive binding assay using [³H]-N-methylscopolamine ([³H]-NMS).

-

Membrane Preparation: Use membranes from cells expressing the human M1 muscarinic receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding, use a high concentration of a non-radiolabeled antagonist like atropine.

-

Incubation: Incubate the plate to reach equilibrium.

-

Filtration and Washing: Terminate the reaction by filtration and wash the filters.

-

Scintillation Counting and Data Analysis: Perform scintillation counting and data analysis as described for the DAT binding assay.

Histamine H1 Receptor Radioligand Binding Assay.[1][21][22][23][24]

This protocol is a competitive binding assay using [³H]mepyramine.

-

Membrane Preparation: Use membranes from cells expressing the human histamine H1 receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound. To determine non-specific binding, use a high concentration of a known H1 antagonist (e.g., mianserin).

-

Incubation: Incubate the plate to reach equilibrium.

-

Filtration and Washing: Terminate the reaction by filtration and wash the filters.

-

Scintillation Counting and Data Analysis: Perform scintillation counting and data analysis as described for the DAT binding assay.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for benztropine analogs from this compound.

Signaling Pathways

Caption: Key signaling pathways modulated by benztropine analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. users.ox.ac.uk [users.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate | Semantic Scholar [semanticscholar.org]

- 14. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Characterization of N-Benzylnortropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylnortropine is a derivative of the tropane alkaloid scaffold, a core structure found in numerous biologically active compounds. Its structural similarity to well-characterized molecules, such as benztropine, suggests a potential interaction with key neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the inferred in vitro pharmacological profile of this compound, focusing on its potential interactions with the dopamine transporter (DAT), muscarinic acetylcholine receptors, and sigma receptors. Detailed experimental protocols for the characterization of such compounds are provided, along with visual representations of the associated signaling pathways to facilitate a deeper understanding of its potential mechanisms of action. All quantitative data presented is based on structurally related N-substituted benztropine analogs and serves as a predictive framework for the characterization of this compound.

Introduction

The nortropane scaffold is a versatile platform in medicinal chemistry, giving rise to a wide range of compounds with significant effects on the central nervous system. The nature of the substituent on the nitrogen atom of the nortropane ring plays a crucial role in determining the pharmacological activity and receptor selectivity of these molecules. This compound, featuring a benzyl group attached to the nitrogen, is structurally related to benztropine, a clinically used medication for Parkinson's disease and drug-induced extrapyramidal symptoms. Benztropine is known to be a potent dopamine reuptake inhibitor and a muscarinic acetylcholine receptor antagonist.[1][2] Based on this structural relationship, it is hypothesized that this compound will exhibit a multi-target profile, primarily interacting with the dopamine transporter, muscarinic receptors, and potentially sigma receptors. This guide outlines the predicted in vitro characteristics of this compound and provides the necessary experimental framework for its comprehensive evaluation.

Predicted Pharmacological Profile

The pharmacological profile of this compound is inferred from data on structurally similar N-substituted benztropine analogs. These compounds typically exhibit high affinity for the dopamine transporter, with varying degrees of affinity for muscarinic, histaminic, and sigma receptors.

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities (Ki, nM) of this compound for key central nervous system targets, based on published data for N-substituted benztropine analogs.[3]

| Target | Predicted Kᵢ (nM) | Rationale |

| Dopamine Transporter (DAT) | 5 - 50 | N-substituted benztropine analogs consistently show high affinity for DAT.[3][4] |

| Muscarinic M₁ Receptor | 500 - 1500 | N-substitution on the tropane ring of benztropine analogs often reduces muscarinic receptor affinity compared to DAT affinity.[3] |

| Sigma σ₁ Receptor | 100 - 500 | Many N-substituted tropane analogs exhibit moderate affinity for sigma receptors.[3] |

| Serotonin Transporter (SERT) | > 1000 | Benztropine and its analogs generally show lower affinity for SERT compared to DAT.[3] |

| Norepinephrine Transporter (NET) | > 1000 | Benztropine and its analogs typically have low affinity for NET.[3] |

Key Signaling Pathways

Understanding the signaling pathways associated with the predicted targets of this compound is essential for interpreting its potential functional effects.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by this compound would block the reuptake of dopamine from the synaptic cleft, leading to increased dopaminergic signaling.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of muscarinic receptor blockers on the turnover rate of acetylcholine in various regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

N-Benzylnortropine and its Analogs: A Technical Guide to Monoamine Transporter Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of N-substituted nortropane derivatives, with a focus on analogs of N-Benzylnortropine, for the key monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET). These transporters are critical targets in the development of therapeutics for a range of neuropsychiatric disorders.

Introduction to N-Substituted Nortropanes and Monoamine Transporters

N-substituted nortropane derivatives, a class of compounds structurally related to tropane alkaloids like cocaine, are of significant interest in medicinal chemistry.[1][2] Their core bicyclic structure serves as a scaffold for developing ligands that can modulate the activity of monoamine transporters.[3][4] These transporters—DAT, SERT, and NET—are integral membrane proteins that terminate neurotransmission by clearing dopamine, serotonin, and norepinephrine, respectively, from the synaptic cleft.[5] By inhibiting this reuptake process, these compounds can elevate extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and psychostimulants.[5][6] Understanding the binding affinity and selectivity of compounds like this compound and its analogs is crucial for designing novel therapeutics with desired pharmacological profiles and reduced side effects.

Binding Affinity Data for Benztropine Analogs

Quantitative binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the target receptors in vitro. A lower Ki value corresponds to a higher binding affinity. The following table summarizes the Ki values (in nanomolars, nM) for benztropine—a prominent N-substituted tropane derivative—and several of its analogs at human DAT, SERT, and NET.[1]

| Compound | N-Substituent | 3α-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Benztropine | -CH₃ | -OCH(Ph)₂ | 118 | 1390 | >10,000 |

| JHW 007 | -n-butyl | -OCH(4-F-Ph)₂ | 24.6 | 1730 | 1330 |

| Analog 3a | -CH₃ | -OCH(4-F-Ph)₂ | 36.8 | 1010 | 1320 |

| Analog 3b | -CH₃ | -OCH(4-Cl-Ph)₂ | 26.2 | 508 | 2100 |

| Analog 3d | -CH₃ | -OCH(4-CH₃-Ph)₂ | 11.8 | 610 | 3260 |

Data sourced from literature evaluating a series of benztropine analogs.[1] "Ph" denotes a phenyl group.

The data indicates that benztropine and its analogs generally exhibit a higher affinity for the Dopamine Transporter (DAT) compared to SERT and NET, suggesting a degree of selectivity. Modifications to both the N-substituent and the 3α-substituent can significantly alter binding potency and selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinities presented above are typically determined using in vitro radioligand competition binding assays. This gold-standard method quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target transporter.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

-

Radioligands: High-affinity radiolabeled ligands specific for each transporter. Examples include:

-

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

SERT: [³H]Citalopram or [³H]Paroxetine

-

NET: [³H]Nisoxetine or [³H]Talopram

-

-

Test Compound: this compound analog of interest, dissolved in a suitable solvent (e.g., DMSO).

-

Incubation Buffer: A buffered solution (e.g., Tris-HCl or PBS) containing appropriate salts (e.g., NaCl, KCl, MgCl₂).

-

Non-specific Binding Control: A high concentration of a known, non-labeled potent inhibitor for the target transporter (e.g., cocaine for DAT).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Assay Procedure

-

Membrane Preparation: Transfected cells are harvested, homogenized in a buffer, and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the incubation buffer to a specific protein concentration.

-

Assay Plate Setup: The assay is performed in microplates (e.g., 96-well plates). Each well contains a mixture of:

-

Cell membranes expressing the target transporter.

-

A fixed concentration of the specific radioligand.

-

Varying concentrations of the unlabeled test compound (e.g., this compound analog).

-

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled inhibitor to determine the amount of radioligand that binds non-specifically to the membrane and filter.

-

-

Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity on each filter is then measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a sigmoidal competition curve.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Visualizations: Workflow and Mechanism of Action

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine transporter affinity.

Mechanism of Action: Monoamine Reuptake Inhibition

N-substituted nortropane derivatives act as competitive inhibitors at monoamine transporters. They bind to the transporter protein, blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing neurotransmission.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tropane Alkaloid Scaffold of N-Benzylnortropine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-Benzylnortropine core, a key scaffold in the tropane alkaloid family. Tropane alkaloids are a class of bicyclic organic compounds that have significant pharmacological applications, acting as both stimulants and anticholinergics.[1] This document delves into the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their interactions with various neurotransmitter transporters and receptors. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives typically involves the N-alkylation of nortropine or its precursors. A common strategy is the reaction of nortropine with benzyl bromide in the presence of a base. Modifications to the benzyl group or the tropane scaffold can be achieved by using appropriately substituted starting materials.

A general synthetic workflow for N-substituted nortropine analogs is depicted below.

Synthesis of this compound.

Biological Activity and Receptor Binding Affinity

This compound and its analogs exhibit a range of biological activities, primarily through their interaction with monoamine transporters and various receptors. The affinity of these compounds for their targets is a key determinant of their pharmacological profile.

Monoamine Transporters

N-substituted benztropine analogs are known to have high affinity for the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This interaction with DAT is a key factor in their potential as therapeutic agents.

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Analog 1 | 4''-phenyl-n-butyl | 8.51 ± 1.2 | 376 ± 51.8 | 2210 ± 240 |

| Analog 2 | n-butyl | 13.2 ± 1.5 | 3870 ± 135 | 2130 ± 160 |

| Analog 3 | Benzyl | 82.2 | - | - |

| Table 1: Binding Affinities (Ki) of N-Substituted Benztropine Analogs for Monoamine Transporters.[2][3] |

Muscarinic and Histamine Receptors

In addition to monoamine transporters, these compounds can also interact with muscarinic and histamine receptors, which can contribute to their overall pharmacological effects and potential side effects.

| Compound | N-Substituent | M1 Ki (nM) | H1 Ki (nM) |

| Analog 1 | 4''-phenyl-n-butyl | 576 ± 10.7 | 141 ± 6.72 |

| Analog 2 | n-butyl | 4020 ± 592 | 218 ± 15.5 |

| Table 2: Binding Affinities (Ki) of N-Substituted Benztropine Analogs for Muscarinic M1 and Histamine H1 Receptors.[2] |

Sigma Receptors

Several N-substituted benztropine analogs also show significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer.

| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

| Analog 2 | n-butyl | 12.1 | 18.1 |

| Analog 4 | N-methyl | 430 | 65.8 |

| Table 3: Binding Affinities (Ki) of N-Substituted Benztropine Analogs for Sigma-1 and Sigma-2 Receptors.[2] |

Signaling Pathways

The interaction of this compound analogs with their target receptors and transporters initiates downstream signaling cascades that produce their physiological effects.

Dopamine Transporter (DAT) Inhibition

By inhibiting DAT, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Inhibition of Dopamine Transporter (DAT).

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

[³H]WIN 35,428 (Radioligand)

-

Rat striatal tissue or cells expressing DAT

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled test compounds

-

Known DAT inhibitor (e.g., cocaine) for non-specific binding determination

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add buffer, radioligand ([³H]WIN 35,428), and either buffer (for total binding), a high concentration of a known DAT inhibitor (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Agonist and antagonist compounds

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Incubation: Incubate cell membranes with GDP in assay buffer.

-

Ligand Addition: Add the test compound (agonist or antagonist) at various concentrations.

-

[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-